![molecular formula C18H11F2N3O2S2 B2932291 2,5-二氟-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺 CAS No. 863594-48-3](/img/structure/B2932291.png)

2,5-二氟-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

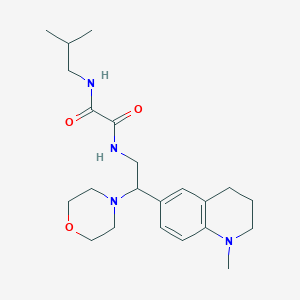

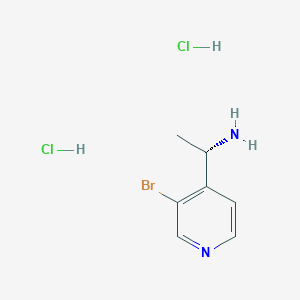

The compound “2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a thiazolo[5,4-b]pyridine ring, a phenyl ring, and a sulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolo[5,4-b]pyridines are generally synthesized starting from thiazole or thiazolidine derivatives followed by pyridine annulation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolo[5,4-b]pyridine ring, the phenyl ring, and the sulfonamide group. The presence of fluorine atoms would also be a notable feature .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolo[5,4-b]pyridine ring and the sulfonamide group. The fluorine atoms could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazolo[5,4-b]pyridine ring, the phenyl ring, and the sulfonamide group, as well as the fluorine atoms, would all contribute to its properties .科学研究应用

Phosphoinositide 3-Kinase (PI3K) Inhibition

This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, differentiation, motility, and survival . The inhibition of PI3K is a promising strategy for cancer therapy, as it can lead to the suppression of tumor growth.

Antioxidant Activity

Thiazolo[5,4-b]pyridine derivatives, including MLS-0305816.0001, have shown high antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.

Antimicrobial Properties

Recent studies have revealed that compounds like MLS-0305816.0001 exhibit antimicrobial activities . This application is significant in the development of new antibiotics to combat resistant strains of bacteria.

Herbicidal Use

The herbicidal potential of thiazolo[5,4-b]pyridine derivatives has been explored, with findings suggesting that these compounds can be effective in controlling unwanted plant growth .

Anti-inflammatory Effects

MLS-0305816.0001 has been associated with anti-inflammatory effects . Anti-inflammatory drugs are used to treat conditions like arthritis and other inflammatory diseases.

Antifungal Activity

This compound has also been reported to possess antifungal activities, which could be beneficial in treating fungal infections .

Antitumor Properties

The antitumor activity of MLS-0305816.0001 is another area of interest, particularly in the search for new cancer treatments .

Histamine H3 Receptor Antagonism

Some thiazolo[5,4-b]pyridine derivatives have been reported as histamine H3 receptor antagonists . This application is relevant in treating disorders of the central nervous system, such as sleep disorders.

作用机制

Target of Action

The primary target of MLS-0305816.0001 is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

MLS-0305816.0001 interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality plays a crucial role in this inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine is another key structural unit for PI3Kα inhibitory potency .

Biochemical Pathways

By inhibiting PI3K, MLS-0305816.0001 affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . This inhibition can lead to reduced cell proliferation and survival, making this compound a potential candidate for cancer treatment .

Result of Action

The inhibition of PI3K by MLS-0305816.0001 can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive . This makes MLS-0305816.0001 a potential candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of MLS-0305816.0001 can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties can be affected by factors such as the individual’s health status, genetic makeup, diet, and exposure to other drugs . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .

未来方向

属性

IUPAC Name |

2,5-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3O2S2/c19-12-5-8-14(20)16(10-12)27(24,25)23-13-6-3-11(4-7-13)17-22-15-2-1-9-21-18(15)26-17/h1-10,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYIWEUNCZKSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2932210.png)

![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide](/img/structure/B2932212.png)

![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)

![Tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride](/img/structure/B2932217.png)

![3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932218.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2932224.png)

![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2932225.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)